molecular formula C4H6N2O2 B1418223 3-Ethyl-1,2,4-oxadiazol-5-ol CAS No. 57689-63-1

3-Ethyl-1,2,4-oxadiazol-5-ol

Cat. No. B1418223
CAS RN: 57689-63-1
M. Wt: 114.1 g/mol
InChI Key: XDAARBVMIPYNNG-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,4-oxadiazol-5-ol is a compound that belongs to the class of heterocyclic scaffolds known as 1,3,4-oxadiazoles . These compounds serve as the main core in a wide range of therapeutics, including antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and anti-HIV agents .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazol-5-ol, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,2,4-oxadiazol-5-ol is represented by the SMILES string CCc1noc(O)n1 . The compound has an empirical formula of C4H6N2O2 and a molecular weight of 114.10 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1,2,4-oxadiazol-5-ol include its solid form and a molecular weight of 114.10 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Building Block Applications

  • Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate is used in medicinal chemistry as a versatile building block. It has been prepared using mild reaction conditions, enabling the formation of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These are integrated into biologically relevant molecules (Jakopin, 2018).

Antihypertensive Activity

  • Some derivatives of 1,2,4-oxadiazole, such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, have shown antihypertensive activity in rats. Structural modifications to these derivatives are explored for enhanced activity (Santilli & Morris, 1979).

Energetic Materials Synthesis

  • Trinitromethyl-1,2,4-oxadiazoles have been synthesized and characterized for use as energetic materials. These compounds demonstrate good detonation performance and specific impulses, making them relevant for specialized applications (Hermann et al., 2018).

Spectroscopic Studies and Solvent Effects

  • Novel 1,2,4-oxadiazole derivatives have been synthesized and characterized using various spectroscopic techniques. The effects of solvents on their vibrational frequencies have been studied, providing insights into their molecular behavior (Kara et al., 2021).

Antimicrobial Activities

  • N-substituted derivatives of 1,2,4-oxadiazole have been synthesized and demonstrated moderate to significant antimicrobial activities. These compounds offer potential for development as therapeutic agents (Khalid et al., 2016).

Corrosion Inhibition

  • Certain 1,2,4-oxadiazole derivatives have been assessed for their ability to inhibit corrosion in mild steel, demonstrating their potential application in industrial settings (Ammal et al., 2018).

Future Directions

The future directions for research on 3-Ethyl-1,2,4-oxadiazol-5-ol and related compounds could involve further exploration of their therapeutic potential. For instance, 1,3,4-oxadiazoles have shown promising results as anti-infective agents . Additionally, the development of new synthetic strategies could lead to the discovery of novel 1,3,4-oxadiazole derivatives with enhanced biological activities .

properties

IUPAC Name

3-ethyl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAARBVMIPYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487847
Record name 3-ethyl-1,2,4-oxadiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,2,4-oxadiazol-5-ol

CAS RN

57689-63-1
Record name 3-ethyl-1,2,4-oxadiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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